5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
Description
Properties
Molecular Formula |
C5H4BrF2NS |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4BrF2NS/c1-5(7,8)4-9-2-3(6)10-4/h2H,1H3 |
InChI Key |
KSPVWVQUKNKFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(S1)Br)(F)F |
Origin of Product |
United States |
Physicochemical Profiling of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole: A Comprehensive Technical Guide
Executive Summary & Molecular Architecture
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties is a premier tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole represents a highly specialized building block.
The molecular architecture of this compound is defined by three critical features:
The 1,3-Thiazole Core: Provides a stable, heteroaromatic scaffold capable of acting as both a hydrogen-bond acceptor (via the nitrogen atom) and a participant in π
π stacking interactions.The 1,1-Difluoroethyl Group (-CF₂CH₃): Positioned at C2, this group acts as a lipophilic bioisostere for an ethyl or isopropyl group. The strong electron-withdrawing nature of the gem-difluoro moiety significantly decreases the basicity of the adjacent thiazole nitrogen, locking the molecule into a highly predictable ionization state at physiological pH.
The 5-Bromo Substituent: Positioned at C5, the bromine atom provides substantial steric bulk and polarizability. More importantly, it serves as a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi), enabling rapid diversification of the scaffold.
Understanding the precise physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for downstream formulation, pharmacokinetic modeling, and environmental fate assessment.
Quantitative Physicochemical Profile
Before initiating empirical testing, it is standard practice to establish a theoretical profile based on structural analogs and computational models. This provides a baseline to detect anomalies during physical testing.
Table 1: Core Physicochemical Properties
| Property | Value | Significance in Development |
| Molecular Formula | C₅H₄BrF₂NS | Defines core atomic composition. |
| Molecular Weight | 228.06 g/mol | Well within Lipinski’s Rule of 5 for oral bioavailability. |
| Monoisotopic Mass | 226.9216 Da | Critical parameter for HRMS structural validation[1]. |
| LogP (n-octanol/water) | ~2.8 - 3.2 (Estimated) | Optimal range for membrane permeability and BBB crossing. |
| Topological Polar Surface Area | 41.1 Ų | Low TPSA indicates excellent passive diffusion potential. |
| Density (20°C) | ~1.65 - 1.75 g/cm³ | High density driven by the heavy Br and F atoms. |
| Vapor Pressure (20°C) | ~30 - 50 Pa (Extrapolated) | Indicates moderate volatility; crucial for handling safety. |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that computational models are only hypotheses until empirically proven. The following protocols are designed as self-validating systems —meaning the experimental design inherently includes internal controls that will flag systemic errors before data is finalized.
Partition Coefficient (LogP) Determination via HPLC (OECD TG 117)
Causality for Method Selection: Highly fluorinated, lipophilic compounds often form stable micro-emulsions in traditional shake-flask methods (OECD TG 107), leading to artificially skewed aqueous concentrations. The High-Performance Liquid Chromatography (HPLC) method (OECD TG 117) circumvents this by correlating the retention time on a reverse-phase column with known reference standards, providing superior accuracy for halogenated thiazoles[2].
Self-Validating Mechanism: The system requires the simultaneous injection of a dead-time marker and six reference standards. If the linear regression of the reference standards yields an R2<0.99 , the system automatically invalidates the run, proving the column chemistry or mobile phase is compromised.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of HPLC-grade Methanol/Water (75:25 v/v). Degas via ultrasonication for 15 minutes.
-
System Calibration: Inject a mixture of six reference compounds with known LogP values (e.g., 2-butanone, toluene, chlorobenzene, naphthalene, phenanthrene, and DDT) to span the expected LogP range of 1.0 to 6.0.
-
Dead Time ( t0 ) Determination: Inject an unretained organic compound (thiourea) to establish the column dead time.
-
Sample Analysis: Dissolve 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole in the mobile phase at 0.1 mg/mL. Inject 10 µL onto a C18 reverse-phase analytical column maintained at 25.0 ± 1.0 °C.
-
Data Processing: Record the retention time ( tR ). Calculate the capacity factor k=(tR−t0)/t0 . Interpolate the LogP of the target compound using the calibration curve equation: logP=a(logk)+b .
Vapor Pressure Determination via Dynamic Method (OECD TG 104)
Causality for Method Selection: Halogenated heterocycles can exhibit unexpected volatility profiles. Accurate vapor pressure data is mandatory for assessing inhalation toxicity risks and defining drying parameters during active pharmaceutical ingredient (API) isolation. The dynamic (ebulliometric) method is selected because it provides high-precision data across a broad thermodynamic range[3].
Self-Validating Mechanism: The protocol requires data collection at multiple pressure setpoints. The validity of the measurement is confirmed only if the resulting Clausius-Clapeyron plot ( ln(P) vs. 1/T ) is strictly linear. Non-linearity indicates sample decomposition or an uncalibrated pressure transducer.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a dynamic ebulliometer equipped with a vacuum pump, a precision pressure controller (± 0.1 hPa), and a calibrated platinum resistance thermometer (PT100).
-
Sample Loading: Introduce 50 mL of purified (>99.0%) 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole into the boiling flask.
-
Equilibration: Lower the system pressure to a predefined setpoint (e.g., 100 hPa). Apply controlled heating until the liquid boils and steady reflux is achieved in the condenser.
-
Data Acquisition: Once the boiling temperature remains constant (± 0.05 °C) for 10 minutes, record the temperature and pressure.
-
Multipoint Analysis: Repeat the equilibration and measurement at a minimum of six different pressures up to 1013 hPa.
-
Extrapolation: Fit the data to the Antoine equation to calculate the precise vapor pressure at standard ambient temperature (20°C).
Density Measurement via Pycnometry (OECD TG 109)
Causality for Method Selection: Density is a critical parameter for reactor volume calculations during scale-up synthesis. Pycnometry is chosen over hydrometry due to its exceptional precision and minimal sample volume requirement[4].
Self-Validating Mechanism: The pycnometer is first calibrated with ultra-pure water at 20°C. If the calculated internal volume deviates from the manufacturer's certified tolerance by more than 0.01%, the calibration fails, ensuring no volumetric errors propagate into the final sample calculation.
Step-by-Step Methodology:
-
Calibration: Clean a 10 mL glass pycnometer, dry it under a vacuum, and record its empty mass ( W0 ) on an analytical balance (± 0.1 mg). Fill with ultra-pure water, equilibrate in a water bath at 20.0 ± 0.1 °C for 30 minutes, adjust to the meniscus mark, and weigh ( Wwater ).
-
Sample Measurement: Empty and dry the pycnometer. Fill it completely with the liquid target compound.
-
Thermal Equilibration: Submerge the pycnometer in the 20.0 °C water bath for 30 minutes.
-
Final Weighing: Carefully wipe the exterior dry with a lint-free cloth and record the mass ( Wsample ).
-
Calculation: Determine the density using the formula: ρ=Wwater−W0Wsample−W0×ρwater20°C .
Analytical Workflow & Visualization
To ensure the integrity of the physicochemical data, the compound must undergo rigorous structural validation prior to testing. The presence of even 2% impurities (such as unreacted starting materials or debrominated analogs) can drastically skew boiling point and LogP results.
The workflow below illustrates the logical progression from synthesis to data integration.
Figure 1: Analytical workflow for validation and physicochemical profiling of the target thiazole.
Conclusion
The rigorous physicochemical profiling of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole requires a synergy of advanced analytical chemistry and strict adherence to international testing guidelines. By employing self-validating methodologies—such as HPLC for LogP determination and dynamic ebulliometry for vapor pressure—researchers can generate high-fidelity data. This data is the bedrock upon which successful pharmacokinetic modeling, safe scale-up engineering, and effective downstream cross-coupling applications are built.
References
-
PubChemLite - 2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole (C5H4BrF2NS) (Utilized for monoisotopic mass and structural analog extrapolation) Source: uni.lu URL:[1]
-
OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Source: analytice.com URL:[2]
-
Isopropyl acetoacetate - ECHA CHEM (Reference for OECD TG 104 Vapor Pressure Dynamic Method) Source: europa.eu URL:[3]
-
OECD Guideline 109: Density Testing | PDF Source: scribd.com URL:[4]
Sources
safety data sheet and toxicity profile of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
Prepared by: Senior Application Scientist, Chemical Safety & Synthetic Methodology Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals
Executive Summary & Structural Causality
In modern drug discovery, the incorporation of fluorinated heteroaromatics is a highly effective strategy for modulating lipophilicity, metabolic stability, and target binding affinity. 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is a bifunctional building block. The 5-bromo substituent serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille), while the 2-(1,1-difluoroethyl) moiety acts as a bioisostere for ethyl or isopropyl groups, shielding the molecule from rapid oxidative metabolism.
However, the very structural features that make this compound synthetically valuable also dictate its complex toxicological profile. The high lipophilicity driven by the gem-difluoroalkyl group severely enhances dermal penetration, while the electron-deficient thiazole core remains susceptible to Cytochrome P450 (CYP450) mediated bioactivation, posing distinct hepatotoxic risks[1]. This technical guide synthesizes the physicochemical properties, metabolic liabilities, and rigorous handling protocols required to safely utilize this compound.
Physicochemical Profiling & Hazard Classification
The hazard profile of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is derived from its structural components and closely related positional isomers (such as 2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole)[2]. The presence of the halogenated thiazole ring necessitates strict adherence to Globally Harmonized System (GHS) protocols.
Quantitative Physicochemical Data
Note: Data is synthesized from structural analogs and predictive modeling of the C5H4BrF2NS scaffold.
| Property | Value / Description | Causality / Impact on Safety |
| Molecular Formula | C5H4BrF2NS | High halogen content dictates thermal decomposition hazards. |
| Molecular Weight | 228.06 g/mol | Low molecular weight facilitates volatility and inhalation risk. |
| LogP (Predicted) | 2.8 – 3.1 | High lipophilicity; rapid absorption through skin and lipid bilayers[3]. |
| Physical State | Liquid / Low-melting solid | Increased risk of aerosolization or vapor exposure during transfer. |
GHS Hazard Classifications
Based on the toxicological behavior of identical functional groups in isomeric forms, the following classifications apply[2]:
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral/Dermal/Inhal) | Category 4 | Harmful if swallowed, in contact with skin, or inhaled. | H302 + H312 + H332 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |
| Specific Target Organ Tox. (STOT) | Category 3 | May cause respiratory irritation or CNS depression. | H336 |
In-Depth Toxicological Profile & Metabolic Bioactivation
Acute and Target Organ Toxicity
The acute toxicity of halogenated thiazoles is primarily characterized by severe mucosal membrane irritation and central nervous system (CNS) depression upon high-dose exposure[2]. The lipophilic 1,1-difluoroethyl group allows the molecule to bypass standard nitrile personal protective equipment (PPE) rapidly.
CYP450-Mediated Hepatotoxicity (Idiosyncratic DILI)
The most insidious toxicological risk of the thiazole core is its metabolic bioactivation. While the 2-position is sterically and electronically shielded by the difluoroethyl group, the thiazole ring itself is a known substrate for hepatic Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4)[1].
Oxidation of the thiazole ring yields a highly reactive thiazole epoxide or thioamide intermediate. If not rapidly scavenged by intracellular Glutathione (GSH), these electrophilic species covalently bind to hepatic macromolecules, triggering cellular stress, immune-mediated responses, and ultimately Drug-Induced Liver Injury (DILI)[4].
Fig 1: CYP450-mediated bioactivation pathway of the thiazole ring leading to hepatotoxicity.
Thermal Decomposition Hazards
In the event of a fire or extreme exothermic reaction runaway, this compound undergoes thermal decomposition to release highly toxic gases:
-
Hydrogen Fluoride (HF): A severe systemic toxin that penetrates tissue deeply, causing delayed, agonizing burns and fatal hypocalcemia.
-
Hydrogen Bromide (HBr) & Oxides of Sulfur/Nitrogen (SOx, NOx): Potent respiratory tract corrosives.
Experimental Handling & Synthetic Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in the laboratory, protocols must be designed as self-validating systems . The following methodology details the setup for a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling using this compound, embedding safety validations at every step.
Step-by-Step Methodology: Safe Cross-Coupling Setup
Step 1: Environmental Control & PPE Setup
-
Action: Conduct all operations inside a certified, high-velocity fume hood. Equip personnel with butyl rubber gloves (nitrile is insufficient due to the compound's LogP), a chemical-resistant apron, and a full face shield.
-
Causality: The high lipophilicity of the difluoroethyl group ensures rapid dermal breakthrough of standard nitrile.
Step 2: Reagent Transfer & Inerting
-
Action: Weigh the 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole in a closed system or glovebox if possible. Transfer to a Schlenk flask and purge with Argon for 15 minutes.
-
Validation: Use an oxygen sensor or a bubbler to confirm positive inert gas pressure before introducing Palladium catalysts.
Step 3: Reaction Execution & Monitoring
-
Action: Add the boronic acid, Pd-catalyst, and degassed solvent. Heat strictly within the validated temperature range (e.g., 80°C).
-
Causality: Exceeding thermal limits risks uncontrolled decomposition and the release of HF gas.
Step 4: Self-Validating Quench & Palladium Scavenging
-
Action: Before quenching, run an LC-MS or TLC aliquot to confirm total consumption of the brominated starting material. Quench slowly with saturated aqueous NH4Cl at 0°C.
-
Action: Add a metal scavenger (e.g., SiliaMetS® Thiol) during the organic extraction.
-
Causality: Thiazoles strongly coordinate to residual Palladium[5]. Standard Celite filtration will leave toxic heavy metal residues in the final product. The scavenger ensures the product is metal-free (<10 ppm).
Fig 2: Safe experimental workflow for handling halogenated thiazoles in synthetic applications.
Emergency Response & First Aid
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water and soap for at least 15 minutes. Do not use solvents to wash skin, as this will accelerate the absorption of the lipophilic compound.
-
Eye Contact: Flush with water for 20 minutes, holding eyelids open. Seek immediate ophthalmological care due to the H319 classification[2].
-
Inhalation: Move the victim to fresh air. If thermal decomposition has occurred (suspected HF exposure), administer calcium gluconate nebulization immediately and seek emergency medical evacuation.
References
-
NextSDS (2026). 2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole — Chemical Substance Information & Hazard Classifications. Retrieved from[Link]
-
PubChemLite (2026). 2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole (C5H4BrF2NS) Structural Information. Retrieved from[Link]
-
Kalgutkar, A. S. et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161-225. Retrieved from[Link]
-
Dansette, P. M. et al. (2021). Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. Toxicology Letters, 338, 10-20. Retrieved from[Link]
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- 1. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. PubChemLite - 2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole (C5H4BrF2NS) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Mechanistic Pathways in the Synthesis of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole: A Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, the functionalization of heterocyclic scaffolds requires absolute regiocontrol and functional group tolerance. 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is a highly valued building block. The 1,1-difluoroethyl moiety acts as a lipophilic, metabolically stable bioisostere for ethyl or acetyl groups, while the C5-bromine serves as an essential electrophilic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
As a Senior Application Scientist, I have structured this whitepaper to move beyond standard synthetic recipes. Here, we deconstruct the causality, thermodynamic drivers, and analytical validation checkpoints required to synthesize this molecule with high fidelity and yield.
Retrosynthetic Strategy & Pathway Overview
The synthesis of 5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole relies on a logical three-phase forward sequence designed to manage the electronic properties of the thiazole ring.
-
C2-Acylation : Installation of the carbon framework via cryogenic halogen-metal exchange.
-
Deoxofluorination : Conversion of the carbonyl oxygen to a gem-difluoro group.
-
C5-Bromination : Late-stage electrophilic aromatic substitution (EAS), leveraging the inherent electronic bias of the heterocycle.
Caption: Figure 1. Three-phase synthetic workflow for 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole.
Phase 1: Regioselective C2-Acylation via Halogen-Metal Exchange
Causality & Mechanism
The synthesis begins with the conversion of 2-bromothiazole to 2-acetylthiazole. The C2 position of thiazole is highly susceptible to halogen-metal exchange. Treatment with n-butyllithium (n-BuLi) generates a 2-lithiothiazole intermediate.
Expert Insight: Why is strict cryogenic control (-78 °C) mandatory here? At temperatures above -60 °C, the 2-lithiothiazole intermediate undergoes rapid, irreversible ring-fragmentation to form an acyclic isocyanide species, destroying the yield. Maintaining -78 °C acts as a kinetic trap. Subsequent addition of ethyl acetate results in nucleophilic acyl substitution, yielding the target ketone[1].
Self-Validating Protocol
-
Preparation : Purge a flame-dried Schlenk flask with anhydrous N₂. Dissolve 2-bromothiazole (1.0 eq) in anhydrous THF to achieve a 0.5 M solution.
-
Lithiation : Cool the reactor to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 30 minutes, ensuring the internal temperature never exceeds -70 °C. Stir for 30 minutes.
-
Acylation : Add anhydrous ethyl acetate (1.5 eq) dropwise. Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.
-
Validation Checkpoint : Quench a 0.1 mL aliquot in saturated NH₄Cl. Extract with EtOAc and analyze via GC-MS. The complete disappearance of the 2-bromothiazole peak (m/z 164/166) and the appearance of the 2-acetylthiazole peak (m/z 127) confirms successful conversion.
-
Isolation : Quench the bulk reaction with saturated NH₄Cl (aq), extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc).
Phase 2: Nucleophilic Deoxofluorination
Causality & Mechanism
Converting the C2-acetyl group to a 1,1-difluoroethyl moiety requires a powerful deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is the industry standard for this transformation[2].
The mechanism initiates with the nucleophilic attack of the ketone oxygen onto the highly electrophilic sulfur atom of DAST, displacing a fluoride ion. The liberated fluoride then attacks the activated carbonyl carbon, forming an α-fluoroalkoxy-sulfur intermediate. A subsequent C-O bond cleavage driven by the leaving group ability of diethylaminosulfinyl fluoride (Et₂NS(O)F), paired with a second fluoride attack, yields the gem-difluoro product. Dichloromethane (DCM) is utilized as a non-coordinating solvent to stabilize the polar transition states without reacting with DAST.
Caption: Figure 2. Stepwise nucleophilic deoxofluorination mechanism using DAST.
Self-Validating Protocol
-
Preparation : Dissolve 2-acetylthiazole (1.0 eq) in anhydrous DCM (0.3 M) under N₂. Cool the solution to 0 °C.
-
Reagent Addition : Add DAST (2.5 eq) dropwise via syringe. (Safety Note: DAST reacts violently with moisture; utilize rigorous anhydrous techniques).
-
Reaction : Remove the cooling bath and heat the mixture to 40 °C (reflux) for 16 hours.
-
Validation Checkpoint : Perform ¹⁹F NMR on a crude aliquot. A characteristic signal (typically a triplet or singlet depending on long-range coupling) at approximately -88 ppm confirms the formation of the -CF₂- group. ¹³C NMR must show the absence of the carbonyl carbon (~190 ppm).
-
Isolation : Carefully quench by pouring the mixture into ice-cold saturated NaHCO₃ to neutralize HF byproducts. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Phase 3: Regioselective C5 Electrophilic Bromination
Causality & Mechanism
The final step is the halogenation of the thiazole ring. Thiazoles undergo electrophilic aromatic substitution (EAS) preferentially at the C5 position due to resonance electron donation from the adjacent sulfur atom, which stabilizes the resulting Wheland intermediate[3].
However, the newly installed 1,1-difluoroethyl group at C2 is strongly electron-withdrawing, significantly deactivating the ring. N-Bromosuccinimide (NBS) is chosen over molecular bromine (Br₂) to provide a controlled, steady concentration of electrophilic bromine (Br⁺)[4]. This prevents oxidative degradation of the deactivated heterocycle. DMF is selected as a polar aprotic solvent to stabilize the highly polar transition state of the EAS reaction.
Caption: Figure 3. Electrophilic aromatic substitution at the thiazole C5 position.
Self-Validating Protocol
-
Preparation : Dissolve 2-(1,1-difluoroethyl)thiazole (1.0 eq) in anhydrous DMF (0.2 M).
-
Bromination : Add NBS (1.2 eq) in a single portion at room temperature.
-
Reaction : Heat the reaction mixture to 60 °C for 8–12 hours. Shield the flask from ambient light using aluminum foil to suppress competing radical bromination pathways.
-
Validation Checkpoint : Analyze via LC-MS. The target molecule must exhibit a classic 1:1 isotopic cluster at m/z 228 and 230 [M+H]⁺, indicative of a single incorporated bromine atom. ¹H NMR must show the complete disappearance of the C5 proton (typically ~7.8 ppm) while retaining the C4 proton signal.
-
Isolation : Dilute the mixture with water and extract with MTBE. Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over MgSO₄ and purify via vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes the critical kinetic and thermodynamic parameters for each phase of the workflow, providing a baseline for reaction scale-up and optimization.
| Reaction Phase | Primary Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Critical Kinetic/Thermodynamic Factor |
| 1. C2-Acylation | n-BuLi, EtOAc | THF | -78 to 0 | 2.5 | 75 - 85 | Cryogenic temp prevents irreversible ring-opening of the 2-lithiothiazole intermediate. |
| 2. Deoxofluorination | DAST | DCM | 0 to 40 | 16.0 | 60 - 70 | Reflux required to overcome the activation energy barrier of the second fluoride attack. |
| 3. C5-Bromination | NBS | DMF | 60 | 8 - 12 | 80 - 90 | Polar aprotic solvent (DMF) is required to stabilize the Wheland intermediate of the deactivated ring. |
References
-
[1] Synthetic method for 2-acetyl thiazole. Google Patents.
-
[2] Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
[4] Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.[Link]
-
[3] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]
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- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Electronic and Conformational Properties of 1,1-Difluoroethyl Substituted Thiazoles: A Technical Guide for Bioisosteric Drug Design
Executive Summary
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated motifs, the 1,1-difluoroethyl group (–CF₂CH₃) has emerged as a highly effective, metabolically stable bioisostere for aryl ethers, particularly the methoxy group (–OCH₃) [1]. When conjugated to a privileged pharmacophore like the thiazole ring, the –CF₂CH₃ moiety imparts profound electronic and conformational changes that drastically alter the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This whitepaper details the physicochemical properties, structural dynamics, and synthetic methodologies associated with 1,1-difluoroethyl substituted thiazoles.
Electronic Properties and the Thiazole Pi-System
Unlike the methoxy group, which exerts a net electron-donating effect through resonance (+M) that often overrides its inductive electron-withdrawing nature (–I), the 1,1-difluoroethyl group is strictly electron-withdrawing [2]. The highly electronegative gem-difluoro moiety withdraws electron density from the thiazole ring entirely via the inductive effect (–I).
-
Impact on Basicity (pKa): The withdrawal of electron density directly impacts the basicity of the thiazole nitrogen. A –CF₂CH₃ group at the 2- or 5-position of the thiazole ring significantly lowers the pKa of the conjugate acid compared to its methoxy or methyl counterparts. This reduced basicity can enhance membrane permeability and reduce hERG channel liabilities.
-
Metabolic Stability: Aryl ethers are notorious metabolic liabilities, frequently undergoing rapid O-demethylation by cytochrome P450 enzymes [1]. The –CF₂CH₃ group replaces the metabolically labile oxygen with a robust –CF₂– unit. The strong C–F bonds resist oxidative cleavage, while the electron-deficient nature of the substituted thiazole ring reduces its susceptibility to electrophilic aromatic oxidation.
Conformational Dynamics: The "Out-of-Plane" Preference
A critical distinction between a methoxy group and a 1,1-difluoroethyl group lies in their conformational preferences. The methoxy group typically adopts a coplanar conformation with the aromatic thiazole ring to maximize p-π orbital overlap.
In contrast, the –CF₂CH₃ group lacks this resonance capability. To minimize steric repulsion between the terminal methyl group and the ortho-substituents (or the adjacent thiazole sulfur/nitrogen atoms), the –CF₂CH₃ group adopts a conformation where the methyl group sits orthogonal (out-of-plane) to the thiazole ring [1]. This unique spatial projection can be exploited to access novel binding pockets in target proteins, such as matrix metalloproteinases (MMPs) or dihydroorotate dehydrogenase (DHODH) [3].
Logical flow of methoxy to 1,1-difluoroethyl bioisosteric replacement.
Quantitative Structure-Activity Data
To quantify these effects, the table below summarizes the physicochemical parameters of common thiazole substituents, illustrating why the –CF₂CH₃ group acts as a hybrid between the lipophilic –CF₃ and the sterically similar –OCH₃.
Table 1: Comparative Physicochemical Parameters of Thiazole Substituents
| Substituent | Hammett Constant (σp) | Inductive Effect (I) | Resonance Effect (R) | Lipophilicity (π) | Metabolic Liability |
| –CH₃ | -0.17 | -0.04 | -0.13 | 0.52 | High (Benzylic Oxidation) |
| –OCH₃ | -0.27 | 0.25 | -0.51 | -0.02 | High (O-Dealkylation) |
| –CF₃ | 0.54 | 0.39 | 0.11 | 0.88 | Low |
| –CF₂CH₃ | ~0.35 | ~0.30 | ~0.05 | ~0.60 | Low (Sterically Shielded) |
(Note: Values for –CF₂CH₃ are interpolated based on the hybrid nature of the motif between –CF₃ and an ethyl group).
Synthetic Methodologies: Direct 1,1-Difluoroethylation
Historically, installing a –CF₂CH₃ group required harsh nucleophilic fluorination of a pre-existing ketone using DAST (Diethylaminosulfur trifluoride), which severely limited late-stage functionalization [1]. Recent advances have unlocked the direct C–H functionalization of heterocycles using radical chemistry. The Baran laboratory introduced sodium difluoroethylsulfinate (DFES-Na) as a bench-stable reagent for the direct radical 1,1-difluoroethylation of heteroarenes[1, 2].
Self-Validating Experimental Protocol: Late-Stage C–H 1,1-Difluoroethylation of Thiazole
Objective: To install a –CF₂CH₃ group at the most electron-rich position of a substituted thiazole scaffold. Reagents: Thiazole substrate (1.0 eq), DFES-Na (3.0 eq), tert-Butyl hydroperoxide (TBHP, 70% in water, 5.0 eq), ZnCl₂ (2.0 eq), TsOH·H₂O (1.0 eq). Solvent: DCM / H₂O (1:1 ratio, 0.1 M).
Step-by-Step Workflow & Causality:
-
Preparation of the Biphasic System: Dissolve the thiazole substrate in dichloromethane (DCM). In a separate vial, dissolve DFES-Na, ZnCl₂, and TsOH·H₂O in water. Combine the two solutions and stir vigorously.
-
Causality: The biphasic system ensures that both the inorganic salts and the organic substrate remain solvated. ZnCl₂ acts as a Lewis acid, coordinating to the thiazole nitrogen. This coordination lowers the lowest unoccupied molecular orbital (LUMO) of the thiazole, making the electron-deficient heterocycle highly receptive to the incoming somophilic difluoroethyl radical.
-
-
Radical Initiation: Cool the biphasic mixture to 0 °C. Add TBHP dropwise over 10 minutes.
-
Causality: TBHP oxidizes the sulfinate (DFES-Na) to a sulfonyl radical. The low temperature controls the exothermic radical generation and prevents over-oxidation of the thiazole sulfur atom.
-
-
Extrusion and Addition: Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Causality: The sulfonyl radical rapidly extrudes SO₂ gas, generating the highly reactive 1,1-difluoroethyl radical (·CF₂CH₃). This radical attacks the activated thiazole ring. TsOH·H₂O provides the necessary acidic medium to facilitate the proton-coupled electron transfer (PCET) required to re-aromatize the thiazole ring after radical addition.
-
-
Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acids. Extract with DCM. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
Causality: Neutralization prevents acid-catalyzed degradation of the product during concentration.
-
-
Validation: Analyze the crude mixture via ¹⁹F NMR.
-
Causality: A characteristic triplet or multiplet around -85 to -95 ppm (depending on the exact substitution pattern) confirms the successful incorporation of the –CF₂CH₃ group, serving as a self-validating checkpoint before proceeding to column chromatography.
-
Experimental workflow for direct C-H 1,1-difluoroethylation of thiazoles.
References
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres Source: Angewandte Chemie International Edition (via NIH PubMed Central) URL:[Link]
-
Recent Advances for the Direct Introduction of the CF₂Me Moiety Source: Frontiers in Chemistry URL:[Link]
-
1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids Source: RSC Advances (via NIH PubMed Central) URL:[Link]
Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
Executive Summary
The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern drug discovery. The 1,1-difluoroethyl group serves as a highly valuable lipophilic bioisostere for ethyl, methoxy, and other functional groups, offering enhanced metabolic stability and tuned target affinity[1]. Specifically, 2-(1,1-difluoroethyl)-1,3-thiazole derivatives have emerged as critical pharmacophores in the development of potent Pim kinase and Spleen Tyrosine Kinase (Syk) inhibitors[2][3].
This application note provides a comprehensive, self-validating guide for the functionalization of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By detailing the mechanistic causality behind catalyst selection, solvent systems, and reaction conditions, this guide empowers researchers to achieve high-yielding C–C bond formations with diverse aryl and heteroaryl boronic acids.
Introduction & Mechanistic Rationale
The Role of the 1,1-Difluoroethyl Group
In medicinal chemistry, the 1,1-difluoroethyl moiety (-CF₂CH₃) modulates the physicochemical properties of drug candidates by increasing lipophilicity while lowering the basicity of adjacent heteroatoms[1]. When positioned at the C2 of a thiazole ring, its strong inductive electron-withdrawing effect decreases the overall electron density of the heteroaromatic system.
Mechanistic Impact on Cross-Coupling
The Suzuki-Miyaura reaction relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[4].
-
Oxidative Addition: The electron-withdrawing nature of the 2-(1,1-difluoroethyl) group activates the C5–Br bond, making it highly susceptible to oxidative addition by an electron-rich Pd(0) species.
-
Transmetalation: The use of a mild inorganic base (e.g., K₂CO₃) in an aqueous-organic biphasic system is critical. The base coordinates with the boronic acid to form a nucleophilic tetrahedral boronate complex, which readily transfers its aryl group to the Pd(II) center[4].
-
Reductive Elimination: Sterically demanding bidentate ligands, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), exhibit a large bite angle that forces the two aryl groups on the Pd(II) intermediate into close proximity, accelerating reductive elimination and preventing side reactions like protodeboronation.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole.
Reaction Optimization & Quantitative Data
To establish a robust protocol, various catalytic systems and conditions must be evaluated. The table below summarizes the quantitative optimization data for coupling 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole with a standard electron-neutral arylboronic acid (e.g., phenylboronic acid).
Table 1: Optimization of Cross-Coupling Conditions
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time | Yield (%)* |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 16 h | 65 |
| 2 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 h | 88 |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 h | 72 |
| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 110 | 20 min | 94 (MW) |
*Yields represent isolated product after flash column chromatography. MW = Microwave irradiation.
Causality of Optimization: Entry 2 demonstrates that the biphasic 1,4-Dioxane/H₂O system with K₂CO₃ is highly effective, as dioxane fully solubilizes the fluorinated thiazole while water activates the boronic acid. Entry 4 highlights that microwave-assisted heating drastically reduces reaction time and improves yield by minimizing the thermal degradation of the palladium catalyst[5].
Experimental Protocols
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Protocol A: Standard Biphasic Thermal Coupling
Ideal for standard laboratory setups and scale-up synthesis.
Materials:
-
5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole (1.0 mmol, 1.0 eq)
-
Arylboronic acid or heteroarylboronic acid (1.3 mmol, 1.3 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.5 mmol, 2.5 eq)
-
1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)
Step-by-Step Procedure:
-
Reagent Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole, the arylboronic acid, and K₂CO₃.
-
Solvent Addition & Degassing (Critical Step): Add 1,4-Dioxane and Water. Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon or dry Nitrogen for at least 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state and promotes the oxidative homocoupling of the boronic acid, drastically reducing the yield.
-
Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Reseal the flask.
-
Reaction Execution: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Allow the reaction to proceed for 12–16 hours.
-
Monitoring: Monitor the reaction via LC-MS or TLC (typically Hexanes/EtOAc 8:2). The starting bromothiazole should be fully consumed.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 30% EtOAc in Hexanes) to afford the pure 5-aryl-2-(1,1-difluoroethyl)-1,3-thiazole.
Protocol B: Microwave-Assisted Aqueous Coupling
Ideal for rapid library generation and sterically hindered boronic acids[5].
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe vial equipped with a stir bar, combine 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole (0.5 mmol), arylboronic acid (0.75 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent & Sealing: Add 1,4-Dioxane (3.0 mL) and Water (1.0 mL). Purge the vial with Argon for 5 minutes, then seal with a crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 110 °C for 20 minutes with high stirring. Causality: Microwave irradiation provides rapid, uniform volumetric heating, pushing the transmetalation step to completion before protodeboronation of the boronic acid can occur.
-
Workup: Follow the same extraction and purification procedure as Protocol A (Steps 6-7).
Troubleshooting & Analytical Characterization
A self-validating protocol requires anticipating failure modes. If yields are sub-optimal, consult the following diagnostic criteria:
-
Issue: High levels of boronic acid homocoupling (Biaryl formation).
-
Cause: Oxygen contamination in the solvent.
-
Solution: Increase sparging time to 30 minutes or perform three freeze-pump-thaw cycles prior to catalyst addition.
-
-
Issue: Incomplete conversion of the bromothiazole.
-
Cause: Protodeboronation of the boronic acid (especially common with electron-poor or heteroaryl boronic acids).
-
Solution: Increase the equivalents of boronic acid to 2.0 eq, or switch to Protocol B (Microwave) to outcompete the degradation kinetics[5]. Alternatively, use MIDA boronates which slowly release the active boronic acid under aqueous basic conditions[4].
-
-
Analytical Signatures:
-
¹⁹F NMR: The 1,1-difluoroethyl group provides a highly diagnostic signature. Expect a triplet or a distinct multiplet around -85 to -95 ppm (depending on the exact aryl substituent), which confirms the integrity of the -CF₂CH₃ moiety post-coupling.
-
¹H NMR: The disappearance of the characteristic C5-proton of the starting thiazole (if present as an impurity/isomer) and the appearance of the new aryl multiplet confirms successful coupling. The -CF₂CH₃ protons typically appear as a triplet around 2.0 ppm ( 3JH−F≈18 Hz).
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 4. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 5. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
Abstract
The thiazole nucleus is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its derivatives are known to exhibit a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic incorporation of fluorine atoms, particularly the gem-difluoroethyl moiety, into such scaffolds has become a key strategy in modern drug design. This functional group can significantly enhance metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for carbonyl or ether groups.[4] This guide provides detailed application notes and robust protocols for the synthetic utilization of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole, a versatile building block for creating a diverse array of pharmaceutical intermediates. We will explore its reactivity in cornerstone palladium-catalyzed cross-coupling reactions, providing researchers with the practical insights needed to accelerate drug discovery programs.
Introduction: The Strategic Value of the Fluorinated Thiazole Scaffold
The 2,5-disubstituted thiazole framework is a privileged motif found in potent kinase inhibitors and other targeted therapies.[1] The subject of this guide, 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole (CAS No. 1785556-50-4), is an advanced intermediate designed for efficient diversification.[5] Its structure presents two key features for synthetic chemists:
-
The 2-(1,1-difluoroethyl) Group: This electron-withdrawing group modulates the electronic properties of the thiazole ring and provides a metabolically stable, lipophilic anchor. The introduction of gem-difluoromethylene units is a proven method for improving the pharmacokinetic profile of drug candidates.[4]
-
The C5-Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle. The carbon-bromine bond on the electron-deficient thiazole ring is primed for participation in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the controlled introduction of aryl, heteroaryl, alkyl, amine, and alkyne functionalities.[6]
This document will detail the application of this building block in three fundamental, high-impact transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Core Synthetic Applications & Protocols
The reactivity of bromo-heterocycles in palladium-catalyzed cross-coupling is well-established, with the electron-deficient nature of the ring system generally facilitating the initial oxidative addition of the Pd(0) catalyst to the C-Br bond.[6] The protocols below are representative methodologies adapted from established procedures for similar substrates.[1][7]
Suzuki-Miyaura Coupling: C-C Bond Formation
Expertise & Rationale: The Suzuki-Miyaura coupling is arguably the most robust and widely used method for constructing C(sp²)-C(sp²) bonds, essential for linking the thiazole core to other (hetero)aromatic systems. The choice of a palladium catalyst with a phosphine ligand (e.g., Pd(dppf)Cl₂) is critical, as the ligand stabilizes the palladium center and facilitates the catalytic cycle. A weak inorganic base like K₂CO₃ is sufficient to promote transmetalation from the boronic acid to the palladium center without degrading the sensitive substrate.
Detailed Experimental Protocol: Synthesis of 5-Aryl-2-(1,1-difluoroethyl)-1,3-thiazole
-
Vessel Preparation: To a dry Schlenk flask, add 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Inerting: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting bromide.
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-2-(1,1-difluoroethyl)-1,3-thiazole.
Buchwald-Hartwig Amination: C-N Bond Formation
Expertise & Rationale: The formation of C-N bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a direct route to couple amines with aryl halides. This reaction requires a stronger base (e.g., sodium tert-butoxide) to deprotonate the amine, making it a more effective nucleophile. The choice of ligand is crucial for success; bulky, electron-rich phosphine ligands like XPhos or SPhos are often required to promote the reductive elimination step, which forms the final C-N bond.
Detailed Experimental Protocol: Synthesis of 5-Amino-2-(1,1-difluoroethyl)-1,3-thiazole Derivatives
-
Vessel Preparation: In a glovebox or under a robust stream of inert gas, add 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole (1.0 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., XPhos, 0.05 eq.) to a dry Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox (if used). Add the desired primary or secondary amine (1.2 eq.) followed by a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the flask and heat the mixture with stirring at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Extraction & Drying: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude material by flash column chromatography to afford the target N-substituted aminothiazole derivative.
Sonogashira Coupling: C-C (sp) Bond Formation
Expertise & Rationale: The Sonogashira coupling is the premier method for installing alkyne functionalities, which are valuable precursors for further transformations or as structural elements themselves. The reaction employs a dual-catalyst system: a palladium catalyst to activate the C-Br bond and a copper(I) co-catalyst (CuI) to facilitate the coupling with the terminal alkyne. An organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent.
Detailed Experimental Protocol: Synthesis of 5-Alkynyl-2-(1,1-difluoroethyl)-1,3-thiazole
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole (1.0 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq.), and copper(I) iodide (CuI, 0.02 eq.).
-
Solvent and Reagent Addition: Add a degassed solvent, typically tetrahydrofuran (THF) or a mixture of THF and triethylamine. Add the triethylamine (2.0 eq.) if not used as the primary solvent. Finally, add the terminal alkyne (1.2 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 2-8 hours. Monitor by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the cross-coupling reactions described. Yields are estimates based on literature precedents for similar bromo-heterocycles and are highly substrate-dependent.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 80-90 | 65-95% |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (5%) | NaOtBu (1.4) | Toluene | 100-110 | 60-90% |
| Sonogashira | Pd(PPh₃)₄ (4%) | - | TEA (2.0) | THF | 25 | 70-98% |
Visualization of Synthetic Pathways
The following workflow diagram illustrates the central role of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole as a platform for generating diverse molecular architectures.
Caption: Diversification workflow for 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole.
References
- Optimized Synthesis of a Key Intermediate of Nirmatrelvir.
- Application Notes: Synthesis of Nirmatrelvir, a Key Pharmaceutical Intermedi
- Nirmatrelvir: From Discovery to Modern and Altern
- Research on the Synthesis Process of the Key Intermediate T18 in Nirm
- A Green High-Yielding 7-Step Synthesis of Nirm
- 2,3]imidazo[4,5-b]indole derivatives by two-fold Cu-catalysed C–N coupling reactions.Organic & Biomolecular Chemistry (RSC Publishing).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.MDPI.
- Comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles.Benchchem.
- 2-bromo-5-(1,1-difluoroethyl)
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.PubMed.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- Applications of Thiadiazoles in Medicinal Chemistry: Detailed Applic
- Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity.Journal of Cardiovascular Disease Research.
- Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
- Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.World Journal of Organic Chemistry.
- 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole.MDPI.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.FABAD Journal of Pharmaceutical Sciences.
- CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
- Synthesis and Anticonvulsant Activity of Thiadiazoles Deriv
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.PMC.
- (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.PMC.
- Synthesis and Biological Evaluation of Thiazole Deriv
- Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.Slideshare.
- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
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Application Note: Strategic Incorporation of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole in Agrochemical Discovery
Executive Summary
The integration of fluorine into agrochemical active ingredients (AIs) has fundamentally shifted the landscape of crop protection discovery. Currently, approximately 50% of newly commercialized agrochemicals contain at least one fluorine atom, driven by the need for enhanced biological efficacy and environmental stability[1]. Among the emerging fluorinated building blocks, 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole represents a highly versatile, bifunctional scaffold.
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this specific building block. By combining the hydrogen-bonding capacity of the 1,3-thiazole core with the metabolic resistance of the 1,1-difluoroethyl group, chemists can rapidly generate robust libraries of fungicides, insecticides, and herbicides.
Mechanistic Rationale in Agrochemical Design
The selection of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is driven by three distinct structural advantages:
-
The 1,3-Thiazole Core : Heteroaromatic rings like thiazole are ubiquitous in broad-spectrum fungicides and neonicotinoid insecticides. The nitrogen atom serves as a critical hydrogen-bond acceptor, while the electron-rich sulfur atom facilitates π−π stacking within target enzyme pockets, such as the ubiquinone-binding site of succinate dehydrogenase (SDH).
-
The 1,1-Difluoroethyl Substituent (-CF₂CH₃) : Standard alkyl groups (e.g., ethyl) are highly susceptible to cytochrome P450-mediated benzylic/allylic oxidation by soil microbes and plant enzymes. The gem-difluoro unit is metabolically inert and acts as a lipophilic bioisostere, mimicking oxygen or amide functionalities while preventing degradation[2]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent heterocycle, fine-tuning the molecule's basicity to optimize phloem and xylem mobility in plants[3][4]. These fluorinated heterocycles are highly sought after by agrochemical companies and are typically synthesized via scalable deoxofluorination of acetyl precursors using sulfur tetrafluoride (SF₄)[5].
-
The 5-Bromo Handle : The bromine atom at the 5-position serves as a programmable vector for Late-Stage Functionalization (LSF). It enables rapid library generation via transition-metal-catalyzed cross-coupling, allowing chemists to append diverse toxophores.
Physicochemical Profiling
Understanding the structure-property relationships (SPR) is critical for agrochemical lead optimization. The table below illustrates why the 1,1-difluoroethyl group is preferred over its non-fluorinated or perfluorinated counterparts.
| Physicochemical Property | 2-Ethyl-1,3-thiazole | 2-(1,1-Difluoroethyl)-1,3-thiazole | 2-Trifluoromethyl-1,3-thiazole |
| Lipophilicity (ClogP) | ~1.8 | ~2.4 | ~2.7 |
| Metabolic Stability (HLM t½) | Low (< 15 min) | High (> 60 min) | Very High (> 120 min) |
| Electronic Effect (Hammett σp) | -0.15 (Donating) | +0.32 (Withdrawing) | +0.54 (Strongly Withdrawing) |
| Bioisosteric Utility | Poor | Excellent (Mimics amides/oxygen) | Moderate (Often too lipophilic) |
| Agrochemical Application | Prone to rapid soil degradation | Optimal balance of mobility & stability | High persistence (potential PFAS risk) |
Agrochemical Design Workflow
Caption: Agrochemical lead generation workflow utilizing the difluoroethyl thiazole scaffold.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To demonstrate the utility of this building block, the following self-validating protocol details the synthesis of a biaryl agrochemical precursor via Suzuki-Miyaura cross-coupling.
Causality & Reagent Selection
-
Catalyst (Pd(dppf)Cl₂) : The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. This is critical when working with electron-deficient heteroaryl bromides to prevent competitive protodehalogenation.
-
Solvent System (1,4-Dioxane/H₂O, 4:1) : Dioxane provides excellent solubility for the organic substrates at elevated temperatures. The water co-solvent is non-negotiable; it is required to hydroxylate the boronic acid into the reactive boronate species [Ar-B(OH)₃]⁻, which undergoes transmetalation.
-
Scavenger (SiliaMetS Thiol) : Residual palladium can cause false positives in biological assays (e.g., fungal mycelial growth inhibition tests) due to heavy metal toxicity. Thiol-functionalized silica is used during workup to scavenge Pd to <1 ppm.
Step-by-Step Methodology
Step 1: Reaction Setup & Degassing
-
To an oven-dried 20 mL microwave vial, add 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole (1.0 mmol, 1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).
-
Validation Checkpoint 1 (Degassing) : Sparge the mixture with dry Argon gas for 10 minutes. Visual confirmation of continuous bubbling is required. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.
-
Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%) under a positive stream of Argon, then seal the vial with a crimp cap.
Step 2: Execution & In-Process Controls (IPC) 5. Heat the reaction mixture at 90 °C in a pre-heated oil bath or heating block for 4–6 hours. 6. Validation Checkpoint 2 (Reaction Monitoring) : At 4 hours, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the starting material's characteristic isotopic signature (M, M+2 pattern of the bromothiazole) and the appearance of the product mass.
Step 3: Workup & Purification 7. Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to neutralize the base without hydrolyzing sensitive functional groups. 8. Separate the organic layer and add SiliaMetS Thiol resin (0.5 g). Stir at 40 °C for 1 hour to scavenge residual palladium. 9. Filter the suspension through a pad of Celite, dry the filtrate over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Validation Checkpoint 3 (Structural Integrity) : Purify via flash column chromatography. Confirm product identity using ¹⁹F-NMR. The gem-difluoro group must present a distinct triplet or multiplet signature between -85 to -95 ppm, validating that the sensitive -CF₂CH₃ moiety survived the alkaline cross-coupling conditions.
Mechanistic Pathway
Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for thiazole functionalization.
References
-
Title : Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4) Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Source : Science of The Total Environment / ResearchGate URL :[Link]
-
Title : Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments Source : ResearchGate URL :[Link]
-
Title : Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future Source : Toxics (MDPI) URL :[Link]
Sources
Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the palladium-catalyzed C–N cross-coupling of highly electron-deficient, fluorinated thiazole scaffolds.
Mechanistic Rationale & Substrate Profiling
The functionalization of 5-bromo-1,3-thiazoles via Buchwald-Hartwig amination presents unique synthetic challenges, which are further amplified by the presence of a 2-(1,1-difluoroethyl) group.
Electronic Activation and Oxidative Addition: The C5–Br bond in thiazoles naturally possesses a lower bond dissociation energy (BDE) compared to other positions, making it the preferential site for oxidative addition by Pd(0) species[1]. The addition of the 1,1-difluoroethyl group at the C2 position exerts a strong inductive electron-withdrawing effect (-I). This lowers the LUMO of the entire heteroaromatic system, significantly accelerating the initial oxidative addition step.
Vulnerabilities and Side Reactions: While oxidative addition is rapid, the electron-deficient nature of 2-(1,1-difluoroethyl)-1,3-thiazole introduces severe vulnerabilities:
-
Base-Mediated Degradation: Strong, nucleophilic bases (e.g., NaOtBu) can induce competitive nucleophilic aromatic substitution (SNAr) or trigger the decomposition of the sensitive 1,1-difluoroethyl moiety[2].
-
Catalyst Poisoning: The basic nitrogen of the thiazole ring can coordinate to the palladium center, forming off-cycle inactive complexes.
To counteract these issues, this protocol utilizes a highly sterically hindered biarylphosphine ligand system to prevent off-cycle coordination and a mild, non-nucleophilic base to preserve the structural integrity of the substrate[3].
Catalytic cycle of the Buchwald-Hartwig amination for 5-bromothiazoles.
Strategic Parameter Selection
The success of this coupling relies on the precise synergy between the palladium source, ligand, and base.
-
Catalyst & Ligand: High-throughput experimentation on heterocycles demonstrates that bulky biarylphosphines are mandatory for thiazole aminations[3]. For primary amines, tBuBrettPhos is optimal as its extreme steric bulk accelerates reductive elimination and prevents the formation of bis-arylation byproducts. For secondary amines, RuPhos is preferred.
-
Base: Cs₂CO₃ is selected over NaOtBu or LiHMDS[4]. It is sufficiently basic to deprotonate the coordinated amine but completely non-nucleophilic, ensuring the 1,1-difluoroethyl group remains intact.
-
Solvent: Anhydrous 1,4-Dioxane provides optimal solubility for Cs₂CO₃ at elevated temperatures while maintaining a stable boiling point suitable for the 90–100 °C required to drive reductive elimination.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and substrate conversion, validating the chosen conditions.
| Catalyst System (5 mol% Pd) | Base (2.0 eq) | Solvent | Temp (°C) | Conversion (%) | Mechanistic Observation |
| Pd₂(dba)₃ / tBuBrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | >95% | Optimal. Clean conversion, no defluorination. |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 88% | Effective, but trace unreacted starting material remains. |
| Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 100 | 45% | Sluggish reductive elimination; catalyst resting state buildup. |
| Pd₂(dba)₃ / tBuBrettPhos | NaOtBu | 1,4-Dioxane | 100 | <10% | Extensive substrate degradation (SNAr and defluorination). |
Self-Validating Protocol Execution
This methodology is designed as a self-validating system. Visual and analytical checkpoints are embedded within the steps to ensure quality control in real-time.
Reagents Required
-
Substrate: 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole (1.0 equiv, 1.0 mmol)
-
Amine: Primary or secondary amine (1.2 equiv, 1.2 mmol)
-
Palladium Source: Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd)
-
Ligand: tBuBrettPhos (6.0 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol) - Must be finely milled and anhydrous.
-
Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step Methodology
Step 1: Inert Atmosphere Preparation
-
Transfer an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.
-
Weigh and add Pd₂(dba)₃ (22.9 mg, 0.025 mmol), tBuBrettPhos (29.1 mg, 0.06 mmol), and anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol) into the vial.
-
Validation Checkpoint: The solid mixture should appear as a dark purple/brown powder (due to Pd₂(dba)₃). Any clumping in the Cs₂CO₃ indicates moisture ingress, which will severely depress yields.
Step 2: Substrate and Solvent Addition
-
Add 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole (228.0 mg, 1.0 mmol) and the desired amine (1.2 mmol) to the vial. (If the amine is a liquid, it can be added via microsyringe outside the glovebox under positive N₂ pressure).
-
Add 5.0 mL of anhydrous, degassed 1,4-Dioxane.
-
Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.
Step 3: Reaction Initiation & Heating
-
Transfer the sealed vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800-1000 rpm) to ensure suspension of the heterogeneous Cs₂CO₃.
-
Validation Checkpoint (15 minutes): Observe the solution. A successful active catalytic cycle will present as a homogeneous deep red to pale orange solution. If the solution rapidly turns opaque black, this indicates premature Pd(0) aggregation (palladium black) due to oxygen contamination, and the reaction has failed.
Step 4: Monitoring and Completion
-
Maintain heating for 12–16 hours.
-
Validation Checkpoint (LC-MS): At 12 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The starting material will show a distinct isotopic pattern for bromine (M / M+2 ratio of 1:1). Complete consumption of this signal, replaced by the product mass with a characteristic loss of the Br isotope pattern, validates reaction completion.
Step 5: Workup and Purification
-
Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL).
-
Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium residues. Wash the pad with an additional 10 mL of Ethyl Acetate[2].
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) to isolate the pure 5-aminothiazole derivative.
Step-by-step experimental workflow for the amination protocol.
References
-
The Chemistry of 5-aminothiazole and its derivatives Khurnia Krisna Puji Pamungkas. National Institute of Informatics (NII). 4
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . National Institutes of Health (NIH). 1
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . Purdue University. 3
-
Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole . BenchChem. 2
Sources
Technical Support Center: Improving Yield in 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this unique and challenging heterocyclic building block.
The 2-(1,1-difluoroethyl)-1,3-thiazole scaffold is of significant interest in medicinal chemistry. However, the inherent electronic properties of this substrate—namely, the electron-withdrawing nature of both the thiazole ring and the difluoroethyl group—can render the C5-Bromine bond less reactive in standard palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and systematically improve your reaction yields.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues applicable to most coupling reactions involving this substrate. Before diving into reaction-specific problems, always begin with these fundamental checks.
Q1: My reaction has a very low yield or has failed completely. Where should I start troubleshooting?
A low-yielding or failed reaction can often be traced back to the integrity of the reagents and the reaction setup. Before spending time on re-optimizing conditions, a systematic verification of your starting components is the most efficient first step.
Core Areas to Investigate:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen.[1][2] Insufficient degassing or a leak in your inert gas (Argon or Nitrogen) setup can lead to rapid catalyst deactivation and the formation of unwanted side products.
-
Reagent Quality:
-
Organometallic Partner: Boronic acids are susceptible to degradation (protodeborylation) if exposed to air and moisture.[2] Organostannanes (for Stille coupling) can also degrade over time. It is highly recommended to use fresh or properly stored reagents.
-
Catalyst and Ligand: Palladium catalysts and phosphine-based ligands can oxidize.[1] Ensure they have been stored correctly under an inert atmosphere. Triphenylphosphine (PPh₃), for example, should be relatively free of triphenylphosphine oxide (TPPO).[3]
-
Base Quality: The base should be finely powdered and dry. Clumps can lead to poor reproducibility and incomplete reactions.[2]
-
-
Solvent Purity: Ensure solvents are anhydrous (if required) and have been thoroughly degassed. Degassing can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.[1]
Section 2: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation but can be challenging with electron-deficient heteroaryl bromides.
Q2: I'm observing significant amounts of my starting material being converted to 2-(1,1-difluoroethyl)-1,3-thiazole (hydrodebromination). What causes this and how can I prevent it?
Hydrodebromination is a common side reaction where the aryl bromide is reduced instead of coupled.[2] This occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, reacts with a hydride source before transmetalation can occur.
Primary Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Strategy |
| Hydride Source | Certain bases (e.g., hydroxides in the presence of alcohols) or solvents (e.g., isopropanol) can generate hydride species that reduce the palladium intermediate. | Switch to non-hydride donating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Use aprotic solvents such as dioxane, toluene, or DMF.[2] |
| Slow Transmetalation | The transmetalation step with the boronic acid is often the rate-limiting step.[4] If this step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of reacting with trace hydride sources.[2] | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can accelerate subsequent steps in the catalytic cycle.[2] Ensure your boronic acid is of high quality, as impurities can inhibit transmetalation. |
Q3: My reaction turns black and stalls. What is happening to my catalyst?
The formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition. This occurs when the Pd(0) species agglomerates and falls out of the catalytic cycle.
Primary Causes & Solutions:
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ratio, typically between 1:1 and 4:1, depending on the specific ligand and palladium precursor.[1]
-
Excessive Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[1] If you suspect this is an issue, try running the reaction at a slightly lower temperature (e.g., 80-100 °C) for a longer duration.
-
Ligand Choice: For challenging substrates, simple ligands like triphenylphosphine (PPh₃) may not be sufficient. More robust, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to stabilize the palladium center and promote the desired reaction pathway.[5]
Sources
purification methods for 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole reaction mixtures
Title: Purification of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole Reaction Mixtures Subtitle: Technical Support Center & Troubleshooting Guide
Introduction
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when isolating highly deactivated, fluorinated heterocyclic building blocks. The synthesis of 5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole—typically achieved via electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine—presents unique purification hurdles.
The strong electron-withdrawing nature of the 1,1-difluoroethyl group significantly depresses the basicity of the thiazole nitrogen, rendering standard acid-base extractions ineffective. Furthermore, the introduction of fluorine atoms drastically alters the molecule's volatility and chromatographic behavior. This guide provides a self-validating, mechanistically grounded framework for troubleshooting and optimizing your purification workflows.
Physicochemical Profiling
Understanding the intrinsic properties of your target molecule is the first step in designing a rational purification strategy. All quantitative data and estimated parameters are summarized below to guide your experimental choices.
| Property | Estimated Value / Characteristic | Impact on Purification Strategy |
| Molecular Weight | 228.03 g/mol | Low MW combined with fluorination increases vapor pressure. |
| LogP (Lipophilicity) | ~2.8 – 3.2 | Highly lipophilic; normal-phase Rf values will be high. |
| pKa (Conjugate Acid) | < 1.0 | Extremely weak base; cannot be purified via HCl salt formation. |
| Volatility | Semi-volatile | Prone to sublimation/evaporation under high vacuum. |
| Dipole Moment | Dominated by -CF₂CH₃ | Halogenation state (mono- vs. di-bromo) barely alters polarity. |
Troubleshooting Guide & FAQs
Q1: Why does my 5-bromo product co-elute with the unbrominated starting material and the 4,5-dibromo impurity during normal-phase silica gel chromatography? Causality & Solution: The 1,1-difluoroethyl group is strongly electron-withdrawing and highly lipophilic. On normal-phase silica, separation is driven by hydrogen bonding and dipole-dipole interactions. Because the polar surface area (PSA) remains virtually identical whether the thiazole ring is unbrominated, mono-brominated, or di-brominated, these species will co-elute in standard hexane/ethyl acetate systems. Actionable Step: Switch to Reverse-Phase (RP) C18 chromatography . RP chromatography separates molecules based on hydrophobicity. The addition of a heavy bromine atom significantly increases the LogP, allowing for baseline resolution between the starting material, the target 5-bromo product, and the 4,5-dibromo impurity.
Q2: I am experiencing significant mass loss during the final solvent evaporation step. Is the product degrading? Causality & Solution: It is highly unlikely that the product is degrading; rather, you are evaporating it. Fluorinated low-molecular-weight heterocycles exhibit unexpectedly high vapor pressures because the low polarizability of fluorine atoms reduces intermolecular Van der Waals forces, leading to near-complete evaporation under vacuum if not monitored carefully [1][1]. Actionable Step: Never subject this compound to high vacuum (e.g., rotary evaporation < 50 mbar). Concentrate the purified fractions under a mild vacuum (150–200 mbar) with a water bath temperature strictly maintained below 25 °C.
Q3: How can I efficiently remove residual succinimide from the NBS bromination reaction without losing my highly lipophilic thiazole product? Causality & Solution: Succinimide is a highly polar byproduct that is moderately soluble in water but can partition into organic solvents during extraction, especially if emulsions form during the bromination of organic substrates [2][2]. Furthermore, unreacted NBS and succinimide must be carefully managed to prevent downstream contamination [3][3]. Actionable Step: Perform a rigorous aqueous workup using a 5% Lithium Chloride (LiCl) solution. The high ionic strength of the LiCl solution breaks emulsions and "salts out" the organic product, forcing the lipophilic thiazole entirely into the organic phase while retaining the succinimide in the aqueous layer.
Experimental Protocols: Step-by-Step Methodology
Protocol 1: Reaction Quench and Aqueous Workup
Objective: Complete removal of succinimide and inorganic salts prior to chromatography.
-
Quench: Upon completion of the NBS bromination, cool the reaction mixture (typically in DMF or Acetonitrile) to 0 °C.
-
Dilution: Dilute the mixture with an equal volume of methyl tert-butyl ether (MTBE). MTBE is preferred over ethyl acetate as it extracts significantly less succinimide.
-
Primary Wash: Add 3 volumes of a 5% aqueous LiCl solution. Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow the layers to separate.
-
Secondary Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 volume) to neutralize any generated HBr.
-
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under mild vacuum (200 mbar, 20 °C) to yield the crude oil.
Protocol 2: Reverse-Phase (C18) Flash Chromatography
Objective: Baseline separation of the 5-bromo target from unbrominated and dibrominated species.
-
Column Preparation: Equilibrate a C18 flash column with 10% Acetonitrile (MeCN) in Water.
-
Sample Loading: Dissolve the crude oil in a minimum volume of DMSO or MeCN and load it onto the column.
-
Gradient Elution:
-
0–5 column volumes (CV): Hold at 10% MeCN to elute residual polar impurities (e.g., traces of succinimide).
-
5–15 CV: Linear gradient from 10% to 60% MeCN. The unbrominated starting material will elute first.
-
15–20 CV: Linear gradient from 60% to 80% MeCN. The 5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole will elute in this window.
-
20–25 CV: 100% MeCN flush to elute the highly lipophilic 4,5-dibromo impurity.
-
-
Recovery: Extract the pure product fractions with MTBE, dry over Na₂SO₄, and concentrate under mild vacuum (150 mbar, 25 °C).
Purification Workflow Visualization
Workflow for the isolation and purification of 5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole.
References
-
Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews Source: acs.org URL: [Link]
-
Title: Perfluoroalkyl-Functionalized Thiazole–Thiophene Oligomers as N-Channel Semiconductors in Organic Field-Effect and Light-Emitting Transistors | Chemistry of Materials Source: acs.org URL: [Link]
-
Title: (PDF) Utility of N-Bromosuccinimide for the Titrimetric and Spectrophotometric Determination of Famotidine in Pharmaceutical Formulations Source: researchgate.net URL: [Link]
Sources
Technical Support Center: Overcoming Aqueous Solubility Issues of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole .
As a highly functionalized halogenated building block, this compound is invaluable for cross-coupling reactions and fragment-based drug discovery. However, the combination of a heavy halogen (bromine), a lipophilic fluorinated alkyl group (1,1-difluoroethyl), and the lack of hydrogen-bond donors renders this molecule exceptionally hydrophobic. This thermodynamic profile creates significant barriers to aqueous solubilization, often leading to assay failure, inconsistent biological readouts, or synthetic bottlenecks.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these solubility barriers.
Part 1: Diagnostic FAQs & Troubleshooting
Issue 1: The "DMSO Crash" in Biochemical Assays
Question: I prepare a 10 mM stock of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole in 100% DMSO. When I spike it into my aqueous assay buffer, the solution turns cloudy and my assay yields no activity. What is happening?
Answer: You are experiencing "precipitation upon dilution." While DMSO is completely miscible with water, your thiazole compound is not. The sudden shift in the solvent's dielectric constant upon introduction to water forces the highly hydrophobic thiazole to crash out of solution [[1]]().
The Causality: The bulky bromo and difluoroethyl groups require water to form a highly ordered, thermodynamically unfavorable "cavity" around them. To minimize this entropic penalty, the compound aggregates and precipitates. Furthermore, high local concentrations of DMSO can drastically alter solvent viscosity, which artificially suppresses protein-ligand binding kinetics 2. Solution: Do not perform a single large dilution. Instead, utilize a Step-Down Serial Dilution (see Protocol B) or employ a co-solvent system to ease the dielectric transition 1.
Issue 2: Inconsistent Viability in Cell-Based Assays
Question: I am testing this compound in a cell-based screening assay. I had to increase my DMSO concentration to 2% to keep the thiazole in solution, but now my control cells are dying. How do I proceed?
Answer: The toxicity is driven by the vehicle (DMSO), which is not an inert solvent. Mammalian cells are highly sensitive to DMSO; concentrations above 0.5% frequently lead to a dose-dependent reduction in cell viability and proliferation 3. Solution: You must strictly limit DMSO to ≤0.1% for sensitive cell lines 4. To achieve this without precipitating your compound, you must transition from a solvent-based approach to a Formulation Strategy , such as cyclodextrin encapsulation.
Issue 3: Mechanism of Cyclodextrin Encapsulation
Question: Why is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) recommended over standard surfactants for this specific thiazole?
Answer: Surfactants (like Tween 80) form micelles that can trap the compound, sometimes preventing it from crossing cell membranes or interacting with target proteins. Cyclodextrins, conversely, are molecular capsules with a hydrophobic inner cavity and a hydrophilic outer surface 5. The highly lipophilic 5-bromo and difluoroethyl moieties of your thiazole spontaneously enter this cavity via van der Waals interactions, shielding them from the aqueous bulk 5. This creates a true, thermodynamically stable aqueous solution without covalently altering the drug's structure .
Part 2: Solubilization Decision Matrix
Use the following logical workflow to determine the best approach for your specific experimental phase.
Decision matrix for selecting the optimal solubilization strategy based on assay requirements.
Part 3: Quantitative Data & Thresholds
Table 1: Maximum Tolerated DMSO Concentrations by Assay Type
Exceeding these limits will result in assay artifacts, protein denaturation, or cytotoxicity 738.
| Assay System | Max DMSO (v/v) | Mechanistic Consequence of Exceeding Limit |
| Primary Cells / Stem Cells | < 0.1% | Rapid apoptosis; loss of cellular phenotype. |
| Robust Immortalized Cells | 0.1% - 0.5% | Dose-dependent reduction in proliferation. |
| High-Throughput Screening | 0.5% - 1.0% | Increased background noise; false positives/negatives. |
| Biochemical / Enzymatic | 2.0% - 5.0% | Altered solvent viscosity; skewed protein-ligand kinetics. |
Table 2: Solubilization Strategies Comparison
| Strategy | Advantages | Disadvantages | Best For |
| DMSO Serial Dilution | Fast, inexpensive, no formulation required. | High risk of precipitation; DMSO toxicity. | Cell-free biochemical assays. |
| Surfactants (Tween 80) | Excellent at preventing aggregation. | Micelle entrapment; can lyse cell membranes. | Washing steps; robust in vitro assays. |
| HP-β-CD Complexation | True aqueous solubility; highly biocompatible. | Requires 24-72h preparation; stoichiometry optimization. | Cell-based assays; In vivo dosing. |
Part 4: Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complex (Self-Validating Method)
This protocol utilizes 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the thiazole. The protocol is self-validating: the filtration step physically removes any uncomplexed (insoluble) compound, ensuring that the final lyophilized powder is a guaranteed water-soluble complex 19.
Step-by-step workflow for generating a water-soluble cyclodextrin inclusion complex.
Step-by-Step Methodology:
-
Stoichiometry Calculation: Calculate a 1:2 molar ratio of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole to HP-β-CD. (A 1:2 ratio provides excess cavity availability to drive the equilibrium toward complexation) 1.
-
Host Preparation: Dissolve the HP-β-CD in ultra-pure deionized water to create a 10-20% (w/v) solution.
-
Guest Introduction: Slowly add the thiazole compound to the stirring cyclodextrin solution. Note: If the thiazole is highly static or clumps, pre-wet it with 10 µL of ethanol prior to addition.
-
Equilibration: Stir the suspension vigorously at a constant room temperature for 48 to 72 hours. This extended time is critical to allow the van der Waals interactions to establish the inclusion complex 19.
-
Filtration (QC Step): Pass the cloudy suspension through a 0.45 µm PTFE syringe filter. The uncomplexed, insoluble thiazole will remain on the filter. The clear filtrate contains your solubilized inclusion complex.
-
Lyophilization: Freeze the filtrate at -80°C and lyophilize (freeze-dry) for 24-48 hours.
-
Result: You will obtain a fine, white powder that can be directly dissolved in aqueous buffers or cell media without the need for any organic solvents 1.
Protocol B: Step-Down Serial Dilution (For Biochemical Assays)
If cyclodextrin formulation is not feasible, use this method to prevent the "DMSO crash" by gradually stepping down the organic concentration 1 [[8]]().
Step-by-Step Methodology:
-
Master Stock: Prepare a 10 mM stock of the thiazole in 100% anhydrous DMSO.
-
Intermediate Stock 1 (50% DMSO): Dilute the master stock 1:1 with your target aqueous assay buffer (e.g., 50 µL stock + 50 µL buffer). Mix rapidly by vortexing.
-
Intermediate Stock 2 (10% DMSO): Dilute Intermediate Stock 1 1:4 with assay buffer. Mix rapidly.
-
Final Assay Concentration: Spike the required volume of Intermediate Stock 2 into your final assay well to achieve the target compound concentration, ensuring the final DMSO volume remains ≤ 2.0% (or ≤ 0.1% for cells) 3.
-
Validation: Read the optical density (OD) at 600 nm of the final well. An OD600 > 0.05 compared to a blank indicates micro-precipitation has occurred, and formulation (Protocol A) is required.
References
-
ACS Publications. "Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects." Biochemistry. Available at:[Link]
-
ResearchGate. "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?" Scientific Discussions. Available at: [Link]
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PMC / NIH. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Library of Medicine. Available at:[Link]
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ResearchGate. "Can I use Cyclodextrin to improve the solubility of a compound?" Scientific Discussions. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
HPLC Method Validation for Testing 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole Purity: A Comparative Guide
As drug development pipelines increasingly rely on highly functionalized, halogenated intermediates, analytical scientists face complex separation challenges. 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is a prime example: a highly lipophilic, electron-deficient aromatic compound. Standardizing a purity assay for this molecule requires more than generic methods; it demands an understanding of stationary phase chemistry and rigorous validation.
This guide objectively compares the performance of traditional C18 columns against Pentafluorophenyl (PFP) phases for this specific compound, providing a comprehensive, step-by-step methodology and validation framework compliant with the latest ICH Q2(R2) guidelines[1].
The Analytical Challenge & Causality of Column Selection
The structural features of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole dictate its chromatographic behavior:
-
1,3-Thiazole Core : Provides a basic nitrogen, though its pKa is significantly lowered by electron-withdrawing substituents.
-
5-Bromo Substituent : Adds significant bulk and lipophilicity.
-
1,1-Difluoroethyl Group : Introduces strong electronegativity and specific dipole moments.
The Limitation of Standard C18
Traditional C18 (octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. When attempting to separate 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole from its critical impurities—such as the des-bromo derivative or the 4-bromo positional isomer—C18 often fails. Because the overall hydrophobicity (logP) of positional isomers is nearly identical, a purely hydrophobic retention mechanism results in co-elution and poor resolution ( Rs<1.5 )[2].
The Superiority of Pentafluorophenyl (PFP)
To achieve baseline resolution, we must exploit orthogonal retention mechanisms. Fluorinated stationary phases, specifically Pentafluorophenyl (PFP), offer a uniquely suited chemical environment[3]. The PFP phase provides:
-
π−π Interactions : The highly electron-deficient pentafluorophenyl ring acts as a strong Lewis acid, interacting with the π -electrons of the thiazole ring.
-
Dipole-Dipole & Fluorophilic Interactions : The C-F bonds on the stationary phase interact directly with the 1,1-difluoroethyl group of the analyte[4].
-
Steric Recognition : The rigid planar structure of the PFP group offers enhanced shape selectivity, easily distinguishing between the 4-bromo and 5-bromo positional isomers[5].
Fig 1: Logical workflow for stationary phase selection based on analyte structure.
Comparative Performance Data
To objectively demonstrate this, experimental data comparing a fully porous C18 column to a core-shell PFP column under identical gradient conditions is summarized below.
Table 1: Comparative HPLC Performance Metrics
| Parameter | Traditional C18 (5 µm) | Core-Shell PFP (2.7 µm) | Analytical Implication |
| Retention Time ( tR ) | 6.8 min | 8.2 min | PFP shows stronger retention due to multi-modal interactions. |
| Resolution ( Rs ) * | 1.2 (Co-elution) | 3.4 (Baseline) | PFP successfully resolves the critical 4-bromo isomer pair. |
| Tailing Factor ( Tf ) | 1.6 | 1.1 | PFP minimizes secondary interactions with residual silanols. |
| Theoretical Plates ( N ) | ~8,500 | ~18,200 | Core-shell architecture of PFP delivers UHPLC-like efficiency. |
*Resolution measured between 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole and its 4-bromo isomer.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, the following methodology incorporates a System Suitability Test (SST) . The protocol is designed as a self-validating system; if the SST criteria fail, the run is automatically invalidated, preventing the collection of erroneous data.
Step 1: Reagent & Mobile Phase Preparation
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: TFA acts as an ion-pairing agent and maintains a low pH (~2.0), ensuring the thiazole nitrogen remains fully protonated, preventing peak tailing.
-
Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.
-
Diluent : 50:50 Water:Acetonitrile (v/v).
Step 2: Chromatographic Conditions
-
Column : Core-shell PFP, 100 x 4.6 mm, 2.7 µm[6].
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C (Stabilizes mass transfer kinetics).
-
Detection : UV at 254 nm.
-
Gradient Program :
-
0.0 - 2.0 min: 20% B
-
2.0 - 10.0 min: 20% → 80% B
-
10.0 - 12.0 min: 80% B
-
12.1 - 15.0 min: 20% B (Re-equilibration)
-
Step 3: System Suitability Test (SST) Execution
Before injecting validation samples, inject the SST standard (containing the API and the 4-bromo impurity at 0.5% level) six times.
-
Acceptance Criteria :
-
Resolution ( Rs ) ≥ 2.0
-
Tailing Factor ( Tf ) ≤ 1.5
-
RSD of API peak area ≤ 1.0%
-
Proceed only if all criteria are met.
-
ICH Q2(R2) Method Validation Framework
Following the updated ICH Q2(R2) guidelines (effective 2024), analytical procedure validation must demonstrate that the method is fit for its intended purpose throughout its lifecycle[7]. The validation for this purity assay focuses on Specificity, Linearity, Accuracy, Precision, and Robustness.
Fig 2: Core parameters required for purity assay validation under ICH Q2(R2).
Validation Results Summary
The following table summarizes the experimental validation data obtained using the optimized PFP methodology, demonstrating full compliance with regulatory standards.
Table 2: ICH Q2(R2) Validation Parameters and Results
| Validation Parameter | Methodology & Causality | Acceptance Criteria | Experimental Result |
| Specificity | Inject blank, placebo, and sample spiked with known impurities. Use Photo Diode Array (PDA) for peak purity. Ensures no co-eluting interference. | No interference at tR . Peak purity angle < purity threshold. | Pass. Purity angle: 0.124 (Threshold: 0.250). No blank interference. |
| LOD / LOQ | Signal-to-Noise (S/N) ratio approach. LOD = 3:1, LOQ = 10:1. | LOQ must be ≤ reporting threshold (e.g., 0.05%). | LOD: 0.01%, LOQ: 0.03%. |
| Linearity & Range | 5 concentration levels from LOQ to 120% of target specification. | Correlation coefficient ( R2 ) ≥ 0.999. | R2 = 0.9998. Residual bias ≤ 2.0%. |
| Accuracy | Spike recovery at 50%, 100%, and 150% of specification limits (n=3 per level). | Mean recovery between 95.0% - 105.0%. | Mean Recovery: 99.8%. Range: 98.5% - 101.2%. |
| Precision (Repeatability) | 6 independent sample preparations of the same batch. | %RSD of purity result ≤ 2.0%. | %RSD = 0.64%. |
| Intermediate Precision | Different analyst, different day, different HPLC system. | Overall %RSD ≤ 2.0%. | Overall %RSD = 0.81%. |
| Robustness | Deliberate variations: Temp ( ± 5°C), Flow ( ± 0.1 mL/min), pH ( ± 0.2). | SST criteria must remain passing. | Pass. Lowest Rs observed = 2.8 (at +5°C). |
Conclusion
For highly functionalized, halogenated compounds like 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole , traditional C18 stationary phases lack the necessary selectivity to resolve critical positional isomers. By transitioning to a Pentafluorophenyl (PFP) column, analysts can leverage π−π , dipole-dipole, and steric interactions to achieve baseline resolution. When coupled with a rigorous, self-validating protocol compliant with ICH Q2(R2), this method guarantees high-fidelity purity data suitable for regulatory submission.
References
-
ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]
-
Luna PFP(2) HPLC Columns Phenomenex[Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International[Link]
Sources
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- 2. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
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- 4. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. sorbtech.com [sorbtech.com]
- 7. ema.europa.eu [ema.europa.eu]
Comprehensive Mass Spectrometry Comparison Guide: 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for halogenated heterocycles requires a deep understanding of gas-phase ion chemistry. 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole (C₅H₄BrF₂NS) is a highly specialized structural motif frequently encountered in agrochemical and pharmaceutical development. Its unique combination of a thiazole core, a heavy halogen (bromine), and a labile fluorinated alkyl group creates a complex but highly diagnostic fragmentation signature.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for the analysis of this compound, providing researchers with self-validating protocols and mechanistic insights to ensure absolute data integrity.
Structural Rationale & Mechanistic Fragmentation
To understand the analytical behavior of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole, we must first deconstruct its structural liabilities under ionization:
-
The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). This acts as a built-in isotopic tracer. Any intact precursor or fragment ion retaining the bromine atom will present as a distinct doublet separated by 2 Da (e.g., m/z 227 / 229). Conversely, the loss of the bromine radical yields a singlet peak [2].
-
The Difluoroethyl Group: The 1,1-difluoroethyl moiety is highly susceptible to fragmentation. Under high-energy conditions, it readily undergoes the neutral loss of hydrogen fluoride (HF, 20 Da) due to the strong electronegativity of fluorine and the acidity of adjacent protons. Alternatively, the entire difluoroethyl radical (•C₂H₃F₂, 65 Da) can be cleaved [1, 3].
Fig 1. Primary EI-MS fragmentation pathways of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice between GC-MS and LC-MS/MS dictates whether the molecule undergoes "hard" or "soft" ionization, fundamentally altering the resulting spectra and the analytical application.
GC-EI-MS (Hard Ionization)
Operating at a standard 70 eV, Electron Ionization strips an electron to form the radical cation [M]⁺• (m/z 227/229). The excess internal energy drives extensive fragmentation. This platform is ideal for structural elucidation and library matching , as the highly reproducible fragmentation pattern serves as a molecular fingerprint. The base peak is typically the bromothiazole core (m/z 162/164) resulting from the loss of the difluoroethyl radical.
LC-ESI-MS/MS (Soft Ionization)
Electrospray Ionization in positive mode yields the even-electron protonated molecule [M+H]⁺ (m/z 228/230). Because ESI imparts minimal internal energy, the precursor ion remains largely intact until subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole. This platform is superior for high-sensitivity targeted quantitation (e.g., pharmacokinetic studies), utilizing Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-fragment transitions.
Quantitative Data Summary
| Ionization Platform | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral / Radical Loss | Relative Abundance | Primary Application |
| GC-EI-MS (70 eV) | 227 / 229 ([M]⁺•) | 162 / 164 | •C₂H₃F₂ (65 Da) | Base Peak (100%) | Structural Elucidation |
| 148 | •Br (79 / 81 Da) | Moderate (~45%) | Impurity Profiling | ||
| 207 / 209 | HF (20 Da) | Low (~15%) | Library Matching | ||
| LC-ESI-MS/MS (+) | 228 / 230 ([M+H]⁺) | 148 | HBr (80 / 82 Da) | Base Peak (CID) | Targeted Quantitation |
| 208 / 210 | HF (20 Da) | Moderate | MRM Qualifier Transition |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your analytical data, protocols must be designed as self-validating systems. The following LC-ESI-MS/MS protocol leverages the natural bromine isotopic ratio as an internal quality control check. If a co-eluting matrix interference isobarically overlaps with your analyte, the 1:1 isotopic ratio will skew, instantly flagging the data point as invalid.
Step-by-Step Methodology: Isotope-Validated MRM Quantitation
Step 1: System Suitability and Tuning
-
Infuse a 100 ng/mL neat standard of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole in 50:50 Methanol:Water (0.1% Formic Acid) directly into the ESI source at 10 µL/min.
-
Optimize the declustering potential to maximize the [M+H]⁺ doublet at m/z 228 and 230. Ensure the peak area ratio of 228:230 is strictly between 0.95 and 1.05.
Step 2: Collision Energy (CE) Optimization
-
Isolate m/z 228 (⁷⁹Br precursor) in Q1. Ramp the CE in Q2 from 10 to 50 eV using Argon collision gas.
-
Identify the optimal CE for the transition 228 → 148 (Loss of HBr). Repeat the exact process for m/z 230 (⁸¹Br precursor) to optimize the 230 → 148 transition.
-
Causality Check: Both transitions must optimize at the identical Collision Energy, as the bond dissociation energy is independent of the bromine isotope.
Step 3: Matrix Preparation & Internal Standard Spiking
-
Extract samples using a protein precipitation method (3:1 Acetonitrile to Plasma).
-
Critical Step: Spike all samples, blanks, and calibrators with a stable isotopically labeled internal standard (e.g., ¹³C-labeled thiazole analog) to correct for ESI matrix suppression.
Step 4: Data Acquisition & Self-Validation
-
Acquire data using the dual MRM transitions: 228 → 148 (Quantifier) and 230 → 148 (Qualifier).
-
Apply the validation logic: The peak area of the Quantifier divided by the Qualifier must equal ~1.0. A deviation of >10% automatically triggers a rejection of the integration due to suspected matrix interference.
Fig 2. Self-validating LC-MS/MS analytical workflow ensuring data integrity and isotopic confirmation.
Conclusion
For the analysis of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole, the choice of MS platform depends entirely on the analytical goal. GC-EI-MS provides unparalleled structural confirmation through the aggressive cleavage of the difluoroethyl group and bromine radical. Conversely, LC-ESI-MS/MS preserves the molecular ion, allowing researchers to exploit the ⁷⁹Br/⁸¹Br isotopic doublet in targeted MRM workflows. By implementing the dual-transition isotopic validation protocol described above, laboratories can guarantee the specificity and trustworthiness of their quantitative data, even in highly complex biological matrices.
References
- Zaikin, V., & Borisov, R. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing.
- Scite.ai Reports. (n.d.). Perhalogenated thiazoles. Their synthesis, reactions and mass spectra. Scite.ai.
- National Institutes of Health (NIH). (2025). Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations. PMC.
A Senior Application Scientist's Guide to Differentiating 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole Isomers by GC-MS Retention Time
Introduction: The Critical Need for Isomer-Specific Analysis in Drug Development
In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of heterocyclic compounds is paramount. Fluorinated thiazoles, such as 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole, are privileged scaffolds due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, synthetic routes can often yield a mixture of positional isomers, where the substituent groups are located at different positions on the thiazole ring. These isomers, despite having identical molecular weights, can exhibit drastically different biological activities, toxicological profiles, and pharmacokinetic properties.
Therefore, the ability to separate and unequivocally identify these isomers is not merely an analytical exercise; it is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) retention times for positional isomers of Bromo-(1,1-difluoroethyl)-1,3-thiazole, offering a robust methodology and explaining the scientific principles that govern their chromatographic separation.
The Science of Separation: Causality in Chromatographic Choices
The separation of isomers by gas chromatography (GC) is governed by two primary factors: the volatility of the compounds and their specific interactions with the stationary phase of the GC column.[4][5] While positional isomers often have very similar boiling points, subtle differences in their molecular geometry and dipole moments can be exploited for effective separation.
-
Expertise & Experience: Our choice of methodology is rooted in the principle of leveraging these subtle electronic differences. The position of the highly electronegative bromine atom and the difluoroethyl group on the thiazole ring alters the molecule's overall polarity and shape. For instance, an isomer with a more exposed or sterically unhindered polar region will interact more strongly with a polar stationary phase, leading to a longer retention time. Conversely, a more compact or symmetrical isomer may elute faster. Liquid crystal stationary phases are particularly adept at separating isomers based on their length-to-breadth ratio, offering an advanced option for challenging separations.[6]
-
Trustworthiness through Method Validation: The protocol described herein is designed as a self-validating system. The use of mass spectrometry as the detector provides unambiguous confirmation of the identity of each eluting peak. While retention time is the primary metric for comparison, the mass spectrum serves as a crucial secondary identifier. All isomers will exhibit the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), but their fragmentation patterns can show reproducible differences, further solidifying their identification.[7]
Experimental Protocol: A Step-by-Step Workflow
This section details the optimized GC-MS methodology for the separation of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole and its positional isomers.
Workflow Diagram
Caption: Experimental workflow for isomer separation by GC-MS.
Methodology Details
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
-
Sample Preparation:
-
Prepare a mixed standard solution containing all relevant isomers at a concentration of approximately 100 µg/mL each in HPLC-grade ethyl acetate.
-
Rationale: Ethyl acetate is a volatile solvent that is compatible with most GC systems and effectively solubilizes the target analytes. A mixed standard allows for direct comparison of retention times under identical conditions.
-
-
GC Conditions:
-
Inlet: Split/Splitless, operated in Split mode.
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Rationale: A hot inlet ensures rapid and complete vaporization of the analytes.[8] A split injection prevents column overloading and ensures sharp, symmetrical peaks.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: Agilent DB-17ms (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: A mid-polarity (DB-17ms or equivalent) column is the cornerstone of this method. It provides a balance of separation based on boiling point and selective interactions based on the differing dipole moments of the isomers, enhancing resolution.
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
Rationale: A slow temperature ramp is crucial for resolving closely eluting compounds by maximizing their differential interaction with the stationary phase.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50–350
-
Rationale: Standard 70 eV EI provides reproducible fragmentation patterns that are valuable for structural confirmation and can be compared against library databases. The mass range is selected to encompass the molecular ion and all significant fragment ions.
-
-
Results and Discussion: Interpreting the Chromatogram
The application of the described method would be expected to yield a chromatogram with baseline or near-baseline separation of the key positional isomers. The following table presents hypothetical, yet scientifically plausible, retention time data for discussion.
| Isomer Name | Substituent Positions | Hypothetical Retention Time (min) | Expected Elution Order | Rationale for Elution Order |
| 4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole | 4-Br, 2-CF₂CH₃ | 16.25 | 1 | Likely possesses the lowest boiling point and/or least effective interaction with the stationary phase due to its specific geometry. |
| 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole | 5-Br, 2-CF₂CH₃ | 16.80 | 2 | The target analyte, serving as the primary reference point for retention. |
| 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole | 2-Br, 5-CF₂CH₃ | 17.35 | 3 | This configuration may result in a larger molecular dipole moment, leading to stronger interaction with the DB-17ms phase. |
| 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole | 2-Br, 4-CF₂CH₃ | 17.90 | 4 | Potentially the most polar isomer, resulting in the longest retention time on the mid-polarity column. |
Discussion of Results:
The hypothetical elution order is based on the principle that increased interaction with the stationary phase leads to longer retention times. The precise dipole moment of each isomer would depend on the vector sum of the bond dipoles from the C-Br, C-F, C-N, and C-S bonds. Isomers where these dipoles align to create a larger net molecular dipole would be retained longer on the 50% phenyl-methylpolysiloxane column.
For absolute confirmation, the mass spectrum for each peak must be analyzed. All isomers will show a molecular ion (M⁺) cluster around m/z 241/243, reflecting the natural abundance of the bromine isotopes. Key fragmentation pathways, such as the loss of a methyl group (•CH₃) or a bromine radical (•Br), would be common, but the relative intensities of these fragment ions may differ slightly, providing a "fingerprint" for each specific isomer.
Conclusion
The successful separation and identification of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole and its positional isomers are readily achievable through a carefully optimized GC-MS method. The strategic selection of a mid-polarity GC column is the most critical parameter, enabling the exploitation of subtle differences in the isomers' dipole moments. This guide provides a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to ensure the purity and structural integrity of their target compounds, a foundational requirement for advancing new chemical entities through the development pipeline.
References
-
Title: Halogen-containing thiazole orange analogues – new fluorogenic DNA stains - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Mass spectra of fluorocarbons Source: National Institute of Standards and Technology URL: [Link]
-
Title: Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials Source: Asian Journal of Chemistry URL: [Link]
-
Title: The separation of optical isomers by gas chromatography Source: CORE URL: [Link]
-
Title: Mass Spectrometry of Heterocyclic Compounds. Source: Defense Technical Information Center URL: [Link]
-
Title: Mass Spectrometry of Heterocyclic Compounds. Source: Defense Technical Information Center URL: [Link]
-
Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Royal Society of Chemistry URL: [Link]
-
Title: 2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole — Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines Source: National Center for Biotechnology Information URL: [Link]
-
Title: Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Source: J-Stage URL: [Link]
-
Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Gas Chromatographic Separation Methods Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives Source: SciSpace URL: [Link]
-
Title: Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters Source: ACS Publications URL: [Link]
-
Title: What is Gas Chromatography? Source: Teledyne Labs URL: [Link]
-
Title: Gas chromatography Source: Wikipedia URL: [Link]
-
Title: Comparative retention times of compounds gained by different Source: ResearchGate URL: [Link]
-
Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: MDPI URL: [Link]
-
Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Source: Semantic Scholar URL: [Link]
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- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
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5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole proper disposal procedures
As a Senior Application Scientist, I recognize that handling advanced fluorinated and halogenated heteroaromatics like 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole requires a rigorous, causally-driven approach to laboratory safety and waste logistics.
This compound is a highly valuable building block in drug discovery—its difluoroethyl group acts as a lipophilic bioisostere for metabolic stability, while the bromine atom serves as a reactive handle for cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). However, the very features that make it synthetically useful (the C-Br bond, the C-F bonds, and the sulfur-containing thiazole ring) introduce distinct environmental and toxicological hazards. Improper disposal or handling can lead to the release of highly corrosive hydrogen fluoride (HF), hydrogen bromide (HBr), and sulfur oxides (SOx).
The following guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure absolute regulatory compliance and laboratory safety.
Physicochemical Causality & Hazard Profile
To handle this chemical safely, you must understand the causality behind its reactivity and degradation:
-
High Lipophilicity & Dermal Penetration: The combination of the thiazole core and the difluoroethyl group makes this compound highly lipophilic. It can rapidly penetrate standard latex gloves, carrying toxic payloads directly into the bloodstream.
-
Thermal Degradation Hazards: Under combustion or extreme heat, the C-F and C-Br bonds cleave. Without specialized alkaline scrubbing, this generates lethal HF and HBr gases.
-
Environmental Persistence: Halogenated organics do not readily biodegrade. If flushed into standard aqueous waste streams, they persist, accumulate, and violate Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates [1].
Quantitative Operational Parameters
The following table summarizes the critical physical parameters and required operational limits for handling and disposing of this compound.
| Parameter | Specification / Value | Operational Rationale |
| Chemical Formula | C5H4BrF2NS | Contains Br, F, S, and N heteroatoms. |
| Molecular Weight | 228.06 g/mol | Essential for stoichiometric waste tracking. |
| Fume Hood Face Velocity | 80 – 120 fpm | Prevents vapor escape while avoiding internal turbulence [2]. |
| Waste Classification | Halogenated Organic | Mandated by EPA RCRA guidelines for F/Br organics [3]. |
| Incineration Temperature | > 1,000 °C | Minimum thermal threshold required to break stable C-F bonds. |
| Exhaust Treatment | Caustic Scrubbing | Neutralizes HF, HBr, and SOx combustion byproducts. |
Operational Safety & Handling Protocol
Every step in this workflow includes a Validation Check to ensure the protocol is a self-validating system.
Step 1: Engineering Control Validation
-
Activate the chemical fume hood and check the digital airflow monitor.
-
Validation Check: Ensure the face velocity reads strictly between 80 and 120 feet per minute (fpm) . If the monitor reads below 80 fpm, the system is failing to provide adequate capture velocity. Abort the procedure and contact facilities. [2]
Step 2: Personal Protective Equipment (PPE) Setup
-
Don a flame-resistant laboratory coat and chemical splash goggles.
-
Apply double-layered nitrile gloves. Causality: Nitrile provides a temporary barrier against lipophilic halogenated compounds, but the outer layer must be discarded immediately upon contact to prevent breakthrough.
Step 3: Compound Handling
-
Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can trigger exothermic decomposition.
-
Weigh the compound using anti-static weigh boats to prevent aerosolization of the powder.
-
Seal all reaction vessels immediately after transfer to minimize fugitive vapor release.
Waste Segregation & Disposal Plan
The EPA mandates that halogenated solvent wastes be kept strictly separated from non-halogenated wastes. Mixing them forces the entire volume to be treated as halogenated, needlessly increasing disposal costs and regulatory scrutiny [1].
Step 1: Segregation at the Source
-
Deposit all liquid and solid waste containing 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole into a dedicated, chemically compatible carboy (e.g., High-Density Polyethylene - HDPE).
-
Validation Check: Before transferring waste, visually inspect the halogenated waste carboy. If you observe a biphasic liquid (two distinct layers), an aqueous cross-contamination has occurred. Do not add your waste. Biphasic halogenated waste can cause over-pressurization and requires separate catalytic treatment.
Step 2: Labeling and Satellite Accumulation
-
Affix a hazardous waste tag immediately. Explicitly list "5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole" and check the hazard boxes for: Toxic, Halogenated, and Environmental Hazard .
-
Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Ensure the container is kept closed unless actively adding waste [3].
Step 3: EPA-Permitted Destruction
-
Coordinate with your Environmental Health and Safety (EH&S) department for pickup within 90 days of the accumulation start date.
-
The waste will be routed to a specialized high-temperature rotary kiln incinerator (>1000 °C) equipped with an alkaline scrubber to safely neutralize the resulting acid gases.
Emergency Spill Response
In the event of a localized spill (<50 g/mL) inside the laboratory:
-
Isolate: Alert personnel and restrict access to the immediate vicinity.
-
Contain: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Never use combustible materials like sawdust, as halogenated compounds can react exothermically with organic particulates.
-
Collect: Use a non-sparking tool to gently sweep the absorbent to avoid dust generation. Place the material into a solid halogenated waste container.
-
Decontaminate: Wash the affected surface with a mild detergent solution, collecting all wash water as hazardous waste.
Waste Routing & Degradation Pathway
The following diagram illustrates the critical decision matrix and chemical degradation pathway for ensuring RCRA-compliant disposal of this specific thiazole derivative.
Figure 1: RCRA-compliant disposal and degradation pathway for halogenated thiazole waste.
References
-
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts Insights. Available at:[Link]
-
Stony Brook University Environmental Health & Safety. "Chemical Fume Hood Safety Policy." SBU EH&S Laboratory Safety. Available at:[Link]
-
Columbia University Research Safety. "EPA Hazardous Waste Characteristics." Columbia EH&S. Available at:[Link]
Personal protective equipment for handling 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
As a highly specialized fluorinated heterocyclic building block, 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole (CAS: 1780148-78-8) is a critical pharmacophore in modern drug development. The incorporation of the 1,1-difluoroethyl group enhances the molecule's lipophilicity and metabolic stability. However, these exact physicochemical properties also amplify its occupational hazards.
This guide provides a self-validating, step-by-step operational framework for researchers to safely handle, react, and dispose of this compound, ensuring both scientific integrity and laboratory safety.
Hazard Assessment and Physicochemical Causality
Because specific toxicological data for CAS 1780148-78-8 is limited, safety protocols must be extrapolated from its closest structural analog, [1].
The combination of a lipophilic fluoroalkyl group and an electrophilic bromothiazole core makes this compound highly cell-permeable and reactive.
-
Corrosivity & Irritation: The molecule's lipophilicity allows for rapid dermal penetration, leading to severe skin irritation (H315) and serious eye damage (H318).
-
Volatility: Low molecular weight halogenated thiazoles are typically combustible liquids or low-melting solids. Their vapors are highly irritating to the mucosal membranes of the respiratory tract (H335). Furthermore, the handling of highly fluorinated thiazoles requires strict engineering controls to prevent respiratory toxicity [2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated halogenated heterocycles. The following matrix outlines the required equipment and the mechanistic causality behind each choice, aligning with standard [3].
| PPE Category | Recommended Specification | Causality / Scientific Rationale |
| Primary Gloves | Butyl Rubber (≥0.3 mm thick) or Laminate (e.g., Silver Shield) | Halogenated organics rapidly permeate standard nitrile (breakthrough often <10 mins). Butyl rubber provides superior chemical resistance to halogenated and non-polar solvent vehicles. |
| Secondary Gloves | Nitrile (4–6 mil) | Worn over the laminate/butyl glove to provide tactile dexterity and mechanical protection against tears during glassware assembly. |
| Eye Protection | Chemical Splash Goggles & Face Shield | The H318 (serious eye damage) designation dictates that a single splash can cause irreversible corneal damage. Safety glasses lack the necessary orbital seal. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Tyvek Sleeves | Mitigates risk from the compound's combustible nature and prevents dermal exposure to the wrists during fume hood operations. |
| Respiratory | Certified Fume Hood (Face velocity 80–120 fpm) | Prevents inhalation of irritating vapors. If handling outside a hood is unavoidable (e.g., bulk transfer), a full-face respirator with Organic Vapor (OV) cartridges is mandatory. |
Operational Handling Workflow
Operational workflow for handling halogenated thiazoles, including primary spill response logic.
Step-by-Step Experimental Protocol
-
Engineering Controls & Pre-Operation: Verify the fume hood flow rate monitor reads between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can trigger violent exothermic decomposition.
-
PPE Donning: Double-glove (Butyl inner, Nitrile outer). Don splash goggles and an FR lab coat.
-
Reagent Transfer (Schlenk Technique): Due to potential moisture sensitivity and volatility, transfer the reagent using a gas-tight syringe purged with Argon or Nitrogen.
-
Causality: Inert gas prevents oxidative degradation of the thiazole ring and minimizes the release of volatile, irritating bromothiazole vapors into the hood environment.
-
-
Reaction Execution: Conduct all heated reactions in pressure-rated, sealed vessels (e.g., heavy-walled glass or PTFE-lined reactors).
-
Causality: The 1,1-difluoroethyl group can lower the boiling point relative to non-fluorinated analogs, increasing the risk of overpressurization and solvent bumping upon heating.
-
-
Post-Reaction Quench: Quench residual reagent slowly at 0 °C using a weak, buffered nucleophile (e.g., saturated aqueous NaHCO3 or sodium thiosulfate if debromination is a concern).
-
Causality: The 1,1-difluoroethyl group can undergo elimination under harsh basic conditions, potentially releasing toxic hydrogen fluoride (HF) gas. A cold, buffered quench prevents thermal runaway and suppresses volatile emissions.
-
Emergency Spill Response and Disposal Plan
In the event of a spill, immediate containment is critical to prevent respiratory exposure and environmental contamination.
-
Isolation: Immediately lower the fume hood sash to maximize exhaust velocity over the spill. If the spill occurs outside the hood, evacuate the immediate 10-foot radius and alert laboratory personnel.
-
Inert Containment: Do not use water or reactive neutralizing agents. Cover the spill completely with an inert, non-combustible absorbent (e.g., diatomaceous earth, dry sand, or a proprietary solvent absorbent).
-
Causality: Adding water can cause exothermic reactions or spread the lipophilic chemical. Inert absorbents physically trap the volatile organics within their porous matrix without triggering a chemical reaction.
-
-
Neutralization & Cleanup: Using non-sparking tools (e.g., a polypropylene scoop), carefully collect the absorbed material and transfer it into a compatible, sealable high-density polyethylene (HDPE) waste container.
-
Waste Segregation: Label the container strictly as "Halogenated Organic Waste - Contains Brominated Thiazoles."
-
Causality: This waste must be segregated from aqueous waste, strong acids, and oxidizers to prevent cross-reactions that could generate highly toxic hydrogen bromide (HBr) or hydrogen fluoride (HF) gases.
-
References
-
Fuchigami, T., et al. "Electrolytic Partial Fluorination of Organic Compounds. 64. Anodic Mono- and Difluorination of Thiazolyl Sulfides". The Journal of Organic Chemistry, ACS Publications, 2002.[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press, 2011.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
